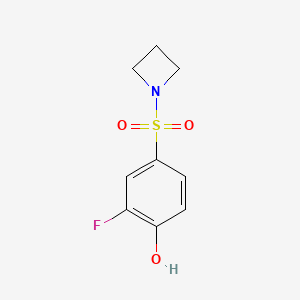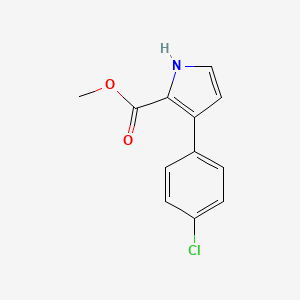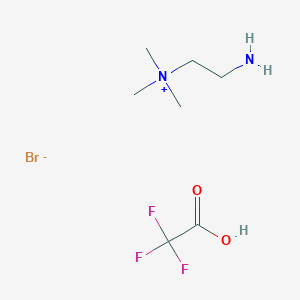
4-(Azetidine-1-sulfonyl)-2-fluoro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidine-1-sulfonyl)-2-fluorophenol is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-2-fluorophenol typically involves the following steps:
Formation of Azetidine-1-sulfonyl Chloride: This intermediate can be prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to yield 4-(Azetidine-1-sulfonyl)-2-fluorophenol.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidine-1-sulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The fluorophenol moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
4-(Azetidine-1-sulfonyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique functional groups make it suitable for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Mecanismo De Acción
The mechanism of action of 4-(Azetidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidine-1-sulfonyl)phenol: Similar structure but lacks the fluorine atom.
4-(Azetidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-(Azetidine-1-sulfonyl)phenylboronic acid: Features a boronic acid group.
Uniqueness
4-(Azetidine-1-sulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Propiedades
Fórmula molecular |
C9H10FNO3S |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(azetidin-1-ylsulfonyl)-2-fluorophenol |
InChI |
InChI=1S/C9H10FNO3S/c10-8-6-7(2-3-9(8)12)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5H2 |
Clave InChI |
ZZVIJLQKYYKFJR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)


![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)

![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)


![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)

![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

